Product packaging for Methyl 2,2-dimethylbut-3-ynoate(Cat. No.:CAS No. 95924-34-8)

Methyl 2,2-dimethylbut-3-ynoate

Cat. No.: B028162
CAS No.: 95924-34-8
M. Wt: 126.15 g/mol
InChI Key: JALDGRUZXZRJGJ-UHFFFAOYSA-N
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Description

Contextualization within Alkynoate Ester Chemistry

Methyl 2,2-dimethylbut-3-ynoate belongs to the alkynoate ester class of compounds, which are characterized by the presence of both an ester functional group and a carbon-carbon triple bond (alkyne). sigmaaldrich.comnih.gov Alkynoate esters are valuable intermediates in organic synthesis, serving as precursors in a variety of chemical transformations. nih.gov The reactivity of these molecules is twofold: the ester group can undergo reactions such as hydrolysis and transesterification, while the alkyne group can participate in additions and cycloadditions. sigmaaldrich.comchemicalbook.com

The structure of this compound is notable for two key features: a terminal alkyne and a gem-dimethyl group at the alpha-position (the carbon atom adjacent to the ester's carbonyl group). The terminal alkyne provides a reactive site for carbon-carbon bond formation, while the gem-dimethyl group establishes a quaternary carbon center. This combination of a reactive handle and a sterically defined, complex substitution pattern makes it a compound of interest for synthetic chemists aiming to build sophisticated molecular architectures.

Significance as a Precursor and Building Block in Advanced Synthesis

In organic synthesis, a "building block" is a molecule that can be efficiently incorporated into a larger, more complex molecular structure. This compound is a prime example of such a building block due to its distinct functional groups. The terminal alkyne is particularly valuable, as it can readily participate in a wide range of chemical reactions, including cycloadditions and coupling reactions, to form more elaborate molecules. For instance, alkynoates are known to be effective reactants in Diels-Alder reactions, a powerful method for forming six-membered rings. chemicalbook.com

Furthermore, the presence of the gem-dimethyl group introduces a quaternary carbon, a structural motif found in many biologically active natural products and pharmaceutical compounds. The construction of quaternary centers is a significant challenge in chemical synthesis, and building blocks that already contain this feature, like this compound, are highly sought after. The use of such pre-formed complex fragments can significantly streamline the synthesis of intricate target molecules. Its structural framework makes it a promising substrate for developing novel synthetic routes, potentially leading to the efficient creation of new heterocycles and other complex organic structures. nist.gov

Data Tables

Properties of this compound

Property Value Source(s)
CAS Number 95924-34-8 sigmaaldrich.comcapotchem.com
Molecular Formula C₇H₁₀O₂ capotchem.comcrysdotllc.com
Molecular Weight 126.15 g/mol capotchem.comcrysdotllc.com

| Boiling Point | 138.5 ± 23.0 °C at 760 mmHg | crysdotllc.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B028162 Methyl 2,2-dimethylbut-3-ynoate CAS No. 95924-34-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,2-dimethylbut-3-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5-7(2,3)6(8)9-4/h1H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALDGRUZXZRJGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569827
Record name Methyl 2,2-dimethylbut-3-ynoate
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URL https://comptox.epa.gov/dashboard/DTXSID80569827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95924-34-8
Record name Methyl 2,2-dimethylbut-3-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2,2-dimethylbut-3-ynoate
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Synthetic Methodologies for Methyl 2,2 Dimethylbut 3 Ynoate and Analogues

Classical Approaches to Alkyne Ester Formation

Traditional methods for synthesizing alkyne esters have long been established in the organic chemistry literature. These methods typically involve esterification of terminal alkynes or nucleophilic acylation techniques.

Esterification Pathways for Terminal Alkynes

The direct esterification of a terminal alkyne's corresponding carboxylic acid is a fundamental approach. For instance, the synthesis of methyl 3-methyl-2-butenoate can be achieved by reacting 3,3-dimethylacrylic acid with methanol. chemicalbook.com This reaction is often carried out under reflux conditions, sometimes employing a catalyst to improve the yield. chemicalbook.com

A common method for forming esters from carboxylic acids is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.org To drive the reaction towards the product side and increase the yield, the alcohol is frequently used in a large excess, serving as the solvent as well. libretexts.org

Nucleophilic Acylation Techniques

Nucleophilic acyl substitution is a core reaction type for the synthesis of carboxylic acid derivatives, including esters. masterorganicchemistry.comlibretexts.org This process involves the reaction of a nucleophile with the carbonyl carbon of an acyl group, leading to the substitution of a leaving group. masterorganicchemistry.com

In the context of alkyne esters, a relevant strategy involves the use of an alkoxide as the nucleophile, which attacks an acyl halide or an anhydride. masterorganicchemistry.com The general mechanism proceeds through a tetrahedral intermediate, followed by the elimination of the leaving group to form the ester. youtube.com The reactivity of the acyl compound is crucial, with acyl chlorides and anhydrides being more reactive than esters or amides. libretexts.orgchadsprep.com

A specific example is the reaction of an acid chloride with a carboxylate to form an anhydride, which can then react with an alkoxide to yield an ester. masterorganicchemistry.com Another approach is the reaction of a carboxylic acid with thionyl chloride to form an acid chloride, which is a more reactive intermediate for subsequent esterification. libretexts.org The reaction with thionyl chloride converts the hydroxyl group into a much better leaving group, facilitating the nucleophilic attack. libretexts.org

Modern Synthetic Strategies and Green Chemistry Principles

Contemporary synthetic chemistry emphasizes not only efficiency and yield but also scalability and environmental sustainability. This has led to the development of innovative techniques such as flow chemistry and the use of advanced catalytic systems.

Flow Chemistry Applications in Scalable Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of various organic compounds, offering advantages in terms of safety, scalability, and control over reaction parameters. europa.eu In a flow system, reagents are continuously pumped through a reactor, allowing for precise control of temperature, pressure, and reaction time. europa.eunih.gov This methodology is particularly beneficial for highly exothermic or hazardous reactions. europa.eu

Catalytic Protocols for Enhanced Efficiency

Catalysis plays a vital role in modern organic synthesis by enabling reactions to proceed under milder conditions and with higher selectivity. For the synthesis of alkyne esters and their analogues, various catalytic systems have been developed.

For example, the synthesis of methyl 3-methyl-2-butenoate can be catalyzed by an ionic liquid, [MIMPS][HSO4-], in conjunction with a NiW/Al-CA catalyst. chemicalbook.com In another instance, the reaction of ethyl 2-methyl-3-oxobutanoate with phenylacetylene (B144264) is catalyzed by In(OTf)3. orgsyn.org While higher catalyst loading allows the reaction to proceed at room temperature, lower catalyst loading requires elevated temperatures but still demonstrates good functional group tolerance. orgsyn.org

Catalytic methyl transfer reactions using dimethyl carbonate as a "green" methylating agent have also been reported for the esterification of carboxylic acids. nih.gov These reactions are base-catalyzed and show high selectivity for esterification, even in the presence of other functional groups like phenols. nih.gov

Integration of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of methyl 2,2-dimethylbut-3-ynoate and its analogues, several green chemistry principles can be applied.

One key aspect is the use of safer and more environmentally benign reagents. Dimethyl carbonate, for instance, is considered a green alternative to toxic methylating agents like methyl halides. nih.govsciforum.net Its use in the synthesis of arylmethyl ethers in the presence of a recyclable FeHYmmm zeolite catalyst is a prime example of a green synthetic method. sciforum.net

Furthermore, the development of catalytic processes, as discussed earlier, aligns with green chemistry principles by reducing energy consumption and waste generation. chemicalbook.comnih.gov Flow chemistry also contributes to greener synthesis by improving safety, reducing solvent usage, and allowing for better process control. europa.eud-nb.info

Below is a table summarizing some of the modern synthetic approaches:

Synthetic ApproachKey FeaturesExample
Flow Chemistry Enhanced safety, scalability, and process control. europa.euMulti-step synthesis of a terbinafine (B446) precursor. d-nb.info
Catalysis Milder reaction conditions, higher selectivity, and efficiency.In(OTf)3 catalyzed reaction of an alkyne with a β-keto ester. orgsyn.org
Green Reagents Use of non-toxic and renewable materials. sciforum.netDimethyl carbonate as a methylating agent. nih.gov

Synthesis of Structurally Related Compounds

The synthesis of analogues to this compound, particularly its corresponding alkenoates (enoates), involves established chemical transformations. These methods provide routes to esters with varied functional groups and substitution patterns.

Preparation of Methyl 2,2-Dimethylbut-3-enoate

While a direct, documented synthesis for Methyl 2,2-dimethylbut-3-enoate is not readily found in prominent literature, its preparation can be inferred from established methodologies for similar structures. A plausible route is the oxidation of the corresponding precursor, Methyl 2-hydroxy-2,2-dimethylbut-3-enoate. A well-documented procedure for a related compound, methyl 2-oxobut-3-enoate, involves the oxidation of its secondary alcohol precursor, methyl vinyl glycolate (B3277807) (MVG), using the Dess-Martin periodinane. dtu.dk This process has been shown to be effective where other mild oxidizing agents failed. dtu.dk

Another approach involves the Knoevenagel condensation, a reliable method for forming α,β-unsaturated esters. thermofisher.comsigmaaldrich.compurechemistry.orgwikipedia.org This reaction condenses an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.comwikipedia.org For a related compound, Methyl 2,3-dimethylbut-3-enoate, this would involve the reaction of an appropriate ketone with a malonic ester derivative, followed by decarboxylation.

Table 1: Potential Synthetic Routes for Methyl Alkenoates

Method Precursors Key Reagents/Catalysts Typical Conditions Product Type
Oxidation Secondary Alcohol Ester Dess-Martin periodinane Dichloromethane, Room Temp α-Keto-β,γ-unsaturated ester
Knoevenagel Condensation Ketone, Active Methylene Compound Weak base (e.g., Piperidine) Solvent, Heat, Water Removal α,β-unsaturated ester

Synthesis of Ethyl 2,2-dimethylbut-3-enoate

The synthesis of Ethyl 2,2-dimethylbut-3-enoate can be achieved through several established methods. One common route is the esterification of the corresponding carboxylic acid, 2,2-dimethylbut-3-enoic acid, with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid under reflux conditions.

For structurally similar compounds, such as ethyl 2,3-dimethylbut-3-enoate, esterification of 2,3-dimethylbut-3-enoic acid with ethanol is a primary synthetic route. Optimal conditions often involve a solvent-free system where excess ethanol serves as both reactant and solvent, with a catalytic amount of sulfuric acid, heated to reflux.

Another versatile method is the indium(III)-catalyzed addition of an active methylene compound to an alkyne. orgsyn.org For instance, the synthesis of Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate is efficiently achieved by reacting ethyl 2-methyl-3-oxobutanoate with phenylacetylene using indium(III) tris(trifluoromethanesulfonate) as a catalyst, often without requiring a solvent. orgsyn.org

Table 2: Synthetic Approaches for Ethyl Alkenoates

Method Reactants Catalyst Conditions Reported Yield
Esterification 2,3-dimethylbut-3-enoic acid, Ethanol Sulfuric acid Reflux (78°C), 6-8 hours 70-75% conversion
Indium-Catalyzed Addition Ethyl 2-methyl-3-oxobutanoate, Phenylacetylene In(OTf)₃ 140°C, 3 hours, solvent-free 90-93%

Derivatization to Benzyl (B1604629) 2,2-dimethylbut-3-ynoate

Benzyl 2,2-dimethylbut-3-ynoate is commonly synthesized via the esterification of 2,2-dimethylbut-3-ynoic acid. A primary method involves reacting the acid with benzyl bromide in the presence of a base. This standard O-alkylation is a reliable route to the target benzyl ester.

A highly effective method for the benzylation of base-sensitive alcohols and acids utilizes benzyl trichloroacetimidate (B1259523) in the presence of a catalytic amount of trifluoromethanesulfonic acid. This approach proceeds under mildly acidic conditions and is suitable for substrates that may be prone to racemization or other side reactions under basic conditions.

Table 3: Synthesis of Benzyl 2,2-dimethylbut-3-ynoate

Method Reactants Key Reagents Conditions
O-Alkylation 2,2-dimethylbut-3-ynoic acid, Benzyl bromide Base (e.g., K₂CO₃) Acetone, Reflux
Imidate-based Esterification 2,2-dimethylbut-3-ynoic acid, Benzyl trichloroacetimidate Trifluoromethanesulfonic acid (cat.) Mildly acidic, Anhydrous solvent

Synthesis of Other Alkynoate and Alkenoate Esters

A variety of catalytic systems have been developed for the synthesis of diverse alkynoate and alkenoate esters, offering high selectivity and functional group tolerance.

Rhodium-Catalyzed Syntheses: Rhodium catalysts are versatile for preparing these esters. One approach involves the reaction of terminal alkynes with alcohols in the presence of a rhodium catalyst system, such as [{Rh(cod)Cl}₂] and P(4-FC₆H₄)₃, with an N-oxide as an oxygen transfer agent to form esters. nih.gov This method proceeds through a rhodium vinylidene intermediate. nih.gov Another sophisticated rhodium-catalyzed method allows access to highly functionalized 2-alkynoates by reacting silyl (B83357) enol ethers with 3-siloxy-2-diazobutenoates, which proceeds via a unique siloxy group migration. nih.gov

Copper-Catalyzed Syntheses: Copper-catalyzed reactions provide mild and efficient pathways. A Chan-Lam-Evans type cross-coupling can stereospecifically produce enol esters from carboxylic acids and potassium alkenyltrifluoroborate salts using catalytic copper(I) bromide (CuBr) and 4-Å molecular sieves under an oxygen atmosphere. organic-chemistry.org This non-decarboxylative method preserves the alkene geometry. organic-chemistry.org Additionally, copper catalysts are used in the asymmetric addition of Grignard reagents to substrates like 3-bromopropenyl esters to yield chiral allylic esters with high enantioselectivity. organic-chemistry.orgnih.gov

Knoevenagel Condensation: The Knoevenagel condensation is a fundamental C-C bond-forming reaction that produces α,β-unsaturated esters. wikipedia.org It involves the reaction of an aldehyde or ketone with an active methylene compound (e.g., malonic esters) catalyzed by a weak base like piperidine (B6355638) or DBU. thermofisher.comsigmaaldrich.com The reaction equilibrium is often driven forward by removing the water produced. thermofisher.com The Doebner modification of this reaction uses pyridine (B92270) as the solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, which often leads to subsequent decarboxylation. wikipedia.orgorganic-chemistry.org

Table 4: Overview of Catalytic Methods for Ester Synthesis

Catalytic System Reaction Type Substrates Key Features Product Class
Rhodium(I)/(III) Oxygenative Addition / Vinylogous Reactivity Terminal Alkynes, Alcohols, Silyl enol ethers Forms rhodium vinylidene or carbenoid intermediates. nih.govnih.gov Alkynoate Esters
Copper(I) Cross-Coupling / Asymmetric Alkylation Carboxylic Acids, Alkenyltrifluoroborates, Grignard Reagents Mild, stereospecific, non-decarboxylative C-O bond formation. organic-chemistry.orgorganic-chemistry.org Alkenoate (Enol) Esters, Chiral Allylic Esters
Weak Base (e.g., Piperidine) Knoevenagel Condensation Aldehydes/Ketones, Active Methylene Compounds Classic C=C bond formation via dehydration. wikipedia.org α,β-Unsaturated Esters

Reactivity and Mechanistic Investigations of Methyl 2,2 Dimethylbut 3 Ynoate

Transformations at the Alkyne Moiety

The electron-withdrawing nature of the adjacent ester group, combined with the inherent reactivity of the sp-hybridized carbons, makes the alkyne moiety of methyl 2,2-dimethylbut-3-ynoate susceptible to a variety of chemical transformations.

The carbon-carbon triple bond in this compound is activated towards nucleophilic attack due to the adjacent electron-withdrawing ester group. This polarization facilitates conjugate addition (a 1,4-addition) of nucleophiles to the acetylenic moiety. libretexts.org Common nucleophiles such as thiols, amines, and alcohols can add across the alkyne, with the regioselectivity being influenced by the reaction conditions. libretexts.org

For instance, in thiol-yne reactions, the addition of a thiol to an activated alkyne can proceed via either a nucleophilic or radical pathway. libretexts.org In the nucleophilic pathway, the reaction rate and conversion are often dependent on the acidity of the thiol. libretexts.org

Furthermore, the terminal alkyne proton is acidic (pKa ≈ 25) and can be removed by a strong base, such as sodium amide (NaNH₂), to form a potent nucleophile known as an acetylide anion. organic-chemistry.org This acetylide can then participate in nucleophilic addition reactions, most notably with aldehydes and ketones, to form propargyl alcohols. organic-chemistry.org This two-step sequence allows for the formation of new carbon-carbon bonds at the terminal position of the alkyne.

Table 1: General Nucleophilic Addition Reactions at the Alkyne Moiety

Reaction Type Nucleophile Product Type Key Features
Conjugate Addition Thiols, Amines, Alcohols Substituted Alkenes The reaction is facilitated by the electron-withdrawing ester group. libretexts.org

The alkyne in this compound serves as an excellent dipolarophile in cycloaddition reactions, particularly with 1,3-dipoles, to construct five-membered heterocyclic rings.

[3+2] Dipolar cycloadditions are powerful, atom-economical reactions for synthesizing heterocyclic compounds. wikipedia.org Azomethine imines are stable 1,3-dipoles that react with various dipolarophiles, including alkynes, to yield dinitrogen heterocycles such as pyrazolidinones. researchgate.netwikipedia.org While electron-deficient alkynes are preferred, the reaction scope is broad. wikipedia.org

A notable variation involves the reaction of azomethine imines with lithium ynolates, which can be generated from terminal alkynes. This cycloaddition produces bicyclic pyrazolidinones, which are versatile synthetic intermediates. researchgate.netorganic-chemistry.org These bicyclic structures can be further transformed into valuable compounds like β-amino acids. researchgate.net The reaction proceeds with high stereospecificity and diastereoselectivity, allowing for the synthesis of optically active products when chiral azomethine imines are used. researchgate.net

Table 2: [3+2] Cycloaddition of Azomethine Imines with Alkyne Derivatives

Dipole Dipolarophile Product Catalyst/Conditions Reference
Azomethine Imine Lithium Ynolate Bicyclic Pyrazolidinone n-BuLi, THF researchgate.net

The outcomes of cycloaddition reactions are governed by principles of regioselectivity and stereoselectivity. In [3+2] cycloadditions, the relative orientation of the dipole and dipolarophile determines the regioisomer formed, while the facial approach dictates the stereochemistry. uniurb.it

For the cycloaddition of azomethine imines with ynolates, the reaction exhibits high diastereoselectivity. researchgate.net For example, the reaction can yield bicyclic pyrazolidinones with a diastereomeric ratio as high as 90:10 (trans:cis), which can be further enhanced through epimerization. researchgate.net The observed stereochemistry often results from the ynolate approaching the less sterically hindered face of the azomethine imine. researchgate.net Theoretical studies, such as those using molecular electron density theory (MEDT), are often employed to rationalize the observed regio- and stereoselectivity, which can be influenced by electronic and steric factors of both the dipole and the dipolarophile. nih.govnih.gov The use of chiral auxiliaries on the azomethine imine allows for asymmetric induction, leading to the formation of enantiomerically enriched cycloadducts. researchgate.net

The terminal alkyne of this compound is a suitable partner in various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Sonogashira coupling is a prominent example. wikipedia.orgnih.gov This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwikipedia.org

A copper-free variant of the Sonogashira reaction has been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov For instance, the coupling of 2-methyl-3-butyn-2-ol, a structurally similar alkyne, with various aryl bromides can be achieved in high yields using a catalytic system of Pd(OAc)₂ and a phosphine (B1218219) ligand like P(p-tol)₃ with DBU as the base. nih.gov This methodology is crucial for synthesizing substituted alkynes, which are important intermediates in the preparation of pharmaceuticals and functional materials. nih.gov

Table 3: Example of a Copper-Free Sonogashira Coupling with a Structurally Similar Alkyne

Aryl Bromide Alkyne Catalyst System Base Yield Reference
4-Bromoanisole 2-Methyl-3-butyn-2-ol Pd(OAc)₂ / P(p-tol)₃ DBU 91% nih.gov
1-Bromo-4-nitrobenzene 2-Methyl-3-butyn-2-ol Pd(OAc)₂ / P(p-tol)₃ DBU 98% nih.gov

Carbometalation and oxymetalation reactions involve the addition of an organometallic reagent across the alkyne's triple bond. These reactions generate vinyl organometallic intermediates that can be trapped with various electrophiles, providing a route to highly substituted and stereodefined alkenes.

Carbometalation: This process involves the addition of a carbon-metal bond across the alkyne. For example, carboalumination, often catalyzed by zirconocene (B1252598) dichloride, involves the addition of an organoaluminum reagent like trimethylaluminum. wikipedia.org The reaction typically proceeds via a syn-addition mechanism. wikipedia.org Similarly, carbolithiation involves the addition of an organolithium reagent across the triple bond. wikipedia.org

Oxymetalation: This category includes reactions where an oxygen and a metal are added across the alkyne. A key example is hydroboration, which involves the addition of a boron-hydrogen bond. libretexts.orgmasterorganicchemistry.com To prevent double addition to the alkyne, a sterically hindered borane (B79455) reagent like disiamylborane (B86530) or 9-BBN is typically used. libretexts.orgmasterorganicchemistry.com The addition is stereospecific, occurring in a syn fashion, and regioselective, with the boron atom adding to the terminal, less hindered carbon (anti-Markovnikov). libretexts.org The resulting vinylborane (B8500763) intermediate can then be oxidized, typically with hydrogen peroxide and a base, to yield an enol that tautomerizes to an aldehyde. libretexts.org This two-step hydroboration-oxidation sequence is a valuable method for converting terminal alkynes into aldehydes. libretexts.org Another related strategy is hydrosilylation, where a silicon-hydrogen bond adds across the alkyne, catalyzed by transition metals like platinum, to form vinylsilanes. researchgate.net

Cycloaddition Chemistry

Reactions of the Ester Functional Group

The ester functionality in this compound is a primary site for chemical modification, notably through hydrolysis and transesterification.

Ester Hydrolysis and Transesterification Pathways

The hydrolysis of esters typically proceeds via a bimolecular, base-catalyzed acyl-oxygen cleavage mechanism (BAc2). This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. However, the reactivity of this compound is significantly influenced by the steric hindrance imposed by the adjacent quaternary carbon with its two methyl groups.

This steric crowding at the carbonyl carbon makes the standard BAc2 pathway less favorable. An alternative mechanism, the bimolecular, base-catalyzed alkyl-oxygen cleavage (BAl2), can become competitive or even dominant under these conditions. stackexchange.com In the BAl2 pathway, the hydroxide ion attacks the methyl carbon of the ester in an SN2 reaction, breaking the alkyl-oxygen bond instead of the acyl-oxygen bond. stackexchange.com This mechanism is generally favored for methyl esters with sterically hindered carbonyl carbons. stackexchange.com

Table 1: Comparison of Potential Ester Hydrolysis Mechanisms for this compound

Mechanism Site of Nucleophilic Attack Bond Cleaved Key Requirement Probable Relevance
BAc2 Carbonyl Carbon Acyl-Oxygen (C-O) Accessible carbonyl group Less likely due to steric hindrance

| BAl2 | Methyl Carbon | Alkyl-Oxygen (O-CH₃) | Sterically hindered carbonyl, methyl ester | More likely due to steric hindrance stackexchange.com |

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, follows similar mechanistic principles. Given the steric hindrance around the carbonyl group of this compound, acid-catalyzed transesterification, which proceeds through a similar tetrahedral intermediate as hydrolysis, would also be slow.

Reactions Involving the Quaternary Carbon Center

The quaternary carbon atom in this compound, bonded to two methyl groups, a carboxyl group, and an ethynyl (B1212043) group, is itself generally unreactive towards direct transformations due to the absence of any leaving groups or abstractable protons. Its primary influence on the molecule's reactivity is steric. This steric bulk, created by the gem-dimethyl groups, shields adjacent reactive centers, particularly the carbonyl carbon of the ester group, as discussed in the context of hydrolysis. stackexchange.com

Studies on analogous molecules, such as 3,3-dimethylbutanone, show that the presence of the t-butyl group (a quaternary carbon center) significantly decreases the rate of reactions involving the abstraction of adjacent hydrogen atoms due to steric hindrance. copernicus.org This principle suggests that reactions requiring access to the atoms or bonds connected to the quaternary center of this compound would be exceptionally slow. While methods exist for the stereoselective construction of quaternary carbon centers, reactions involving the cleavage or functionalization of the non-activated C-C bonds of an existing quaternary center are not common. nih.gov

Elimination Reactions for Unsaturated Derivatives

The parent compound, this compound, is already highly unsaturated due to its alkyne group. Therefore, elimination reactions would necessitate first converting it into a suitable saturated or partially saturated derivative containing a leaving group.

For example, a derivative could be prepared by the partial reduction of the alkyne to an alkene, followed by the addition of a hydrogen halide (e.g., HBr) to form a bromoalkene. This derivative could then undergo an E2 elimination reaction upon treatment with a strong, non-nucleophilic base like potassium tert-butoxide. The E2 mechanism is a single-step process where the base abstracts a proton while the leaving group departs simultaneously, forming a new pi bond. libretexts.orgyoutube.com

The regioselectivity of such an elimination would be influenced by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene. libretexts.org However, the steric hindrance from the gem-dimethyl group would play a crucial role, potentially favoring the formation of a less-substituted but more sterically accessible product (Hofmann elimination). The stereochemistry of the E2 reaction is also critical, requiring an anti-periplanar arrangement of the proton to be abstracted and the leaving group. libretexts.org

Table 2: Hypothetical Elimination Reaction Sequence

Step Reaction Reactant Product Key Principle
1 Partial Hydrogenation This compound Methyl 2,2-dimethylbut-3-enoate Controlled reduction of alkyne
2 Hydrohalogenation Methyl 2,2-dimethylbut-3-enoate Methyl 3-bromo-2,2-dimethylbutanoate Markovnikov addition of H-X

| 3 | Elimination | Methyl 3-bromo-2,2-dimethylbutanoate | Methyl 2,2-dimethylbuta-1,3-diene | E2 elimination with a strong base libretexts.org |

Cascade and Domino Reaction Sequences

Cascade and domino reactions are powerful synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single pot through a series of intramolecular or intermolecular transformations. mdpi.combohrium.com These sequences rely on the initial reaction creating a new functional group that spontaneously participates in a subsequent reaction.

While cascade reactions are a cornerstone of modern organic synthesis, specific examples employing this compound as a substrate are not widely reported in the surveyed literature. chemrxiv.orgresearchgate.net However, the bifunctional nature of the molecule, containing both an alkyne and an ester group, presents theoretical potential for such transformations. For instance, one could envision a sequence initiated by a nucleophilic addition to the alkyne (a Michael addition), which could then position the molecule for a subsequent intramolecular cyclization involving the ester group. The development of such a cascade would depend on the careful selection of reagents and reaction conditions to orchestrate the desired sequence of bond-forming events.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 2,2-dimethylbut-3-ynoate, a combination of one-dimensional and two-dimensional NMR experiments would provide unambiguous structural confirmation.

The ¹H-NMR spectrum of this compound is expected to be relatively simple, showing three distinct signals corresponding to the three types of non-equivalent protons in the molecule.

-C(CH₃)₂- Protons: The six protons of the two methyl groups attached to the quaternary carbon are chemically equivalent. Due to the free rotation around the carbon-carbon single bond, they are expected to appear as a single, sharp singlet in the spectrum. The chemical shift for protons on a carbon adjacent to an sp-hybridized carbon is typically in the range of 1.2-1.5 ppm.

-OCH₃ Protons: The three protons of the methoxy (B1213986) group of the ester are also chemically equivalent and will appear as a distinct singlet. The electronegativity of the adjacent oxygen atom will deshield these protons, causing them to resonate at a lower field, typically around 3.7 ppm.

≡C-H Proton: The single proton attached to the terminal alkyne carbon (the acetylenic proton) is expected to appear as a singlet. Its chemical environment, influenced by the magnetic anisotropy of the triple bond, typically results in a chemical shift in the range of 2.0-3.0 ppm.

The integration of these peaks would yield a ratio of 6:3:1, corresponding to the gem-dimethyl, methoxy, and acetylenic protons, respectively.

Table 1: Predicted ¹H-NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~1.4Singlet6H-C(CH ₃)₂-
~3.7Singlet3H-OCH
~2.5Singlet1H≡C-H

The proton-decoupled ¹³C-NMR spectrum of this compound is predicted to show five distinct signals, one for each non-equivalent carbon atom in the molecule.

Ester Carbonyl Carbon (>C=O): The carbon of the carbonyl group is the most deshielded and is expected to appear at the downfield end of the spectrum, typically in the range of 160-180 ppm.

Quaternary Carbon (-C(CH₃)₂-): The quaternary carbon atom is expected to have a chemical shift in the range of 30-50 ppm.

gem-Dimethyl Carbons (-C(CH₃)₂-): The two methyl carbons are equivalent and will produce a single signal, typically in the range of 20-30 ppm.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group, being attached to an electronegative oxygen atom, will appear in the range of 50-60 ppm.

Alkyne Carbons (-C≡C-): The two sp-hybridized carbons of the alkyne group will have characteristic chemical shifts in the range of 65-90 ppm. The terminal, proton-bearing alkyne carbon will likely be at the lower end of this range, while the quaternary-substituted alkyne carbon will be at the higher end.

Table 2: Predicted ¹³C-NMR Data for this compound

Chemical Shift (δ) (ppm)Assignment
~170>C =O
~85-C ≡CH
~70-C≡C H
~52-OC H₃
~40-C (CH₃)₂-
~25-C(C H₃)₂-

Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum shows correlations between protons that are coupled to each other. In this compound, no significant COSY correlations are expected as there are no vicinal protons to cause splitting.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. For this molecule, the following correlations would be expected:

A cross-peak between the proton signal at ~1.4 ppm and the carbon signal at ~25 ppm (-C(C H₃)₂-).

A cross-peak between the proton signal at ~3.7 ppm and the carbon signal at ~52 ppm (-OC H₃).

A cross-peak between the proton signal at ~2.5 ppm and the carbon signal at ~70 ppm (-C≡C H).

The gem-dimethyl protons (~1.4 ppm) would show correlations to the quaternary carbon (~40 ppm), the adjacent alkyne carbon (~85 ppm), and the other gem-dimethyl carbon (~25 ppm).

The methoxy protons (~3.7 ppm) would show a strong correlation to the carbonyl carbon (~170 ppm).

The acetylenic proton (~2.5 ppm) would show correlations to the quaternary-substituted alkyne carbon (~85 ppm) and the quaternary carbon (~40 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum shows correlations between protons that are close in space. For this compound, a NOESY experiment could show a correlation between the gem-dimethyl protons and the methoxy protons, confirming their spatial proximity.

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental formula. For this compound, with a molecular formula of C₇H₁₀O₂, the calculated exact mass would be approximately 126.0681 g/mol . The observation of a molecular ion peak at this m/z value in an HRMS spectrum would confirm the elemental composition of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹ is characteristic of the stretching vibration of the C-H bond of a terminal alkyne. orgchemboulder.comlibretexts.org

C≡C Stretch: A weak to medium, sharp absorption band in the region of 2100-2260 cm⁻¹ corresponds to the stretching of the carbon-carbon triple bond. orgchemboulder.comlibretexts.org

C=O Stretch: A strong, sharp absorption band in the range of 1735-1750 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of a saturated ester. dummies.com

C-O Stretch: A strong absorption band in the region of 1100-1300 cm⁻¹ is due to the C-O stretching vibration of the ester group.

C-H Bends and Stretches: Absorptions corresponding to the C-H bending and stretching vibrations of the methyl groups will be observed in the regions of 1350-1480 cm⁻¹ and 2850-3000 cm⁻¹, respectively. libretexts.org

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, Sharp≡C-H Stretch
~2150Weak-Medium, SharpC≡C Stretch
~1740Strong, SharpC=O Stretch (Ester)
~1250StrongC-O Stretch (Ester)
2850-3000Medium-StrongC-H Stretch (sp³)
1350-1480MediumC-H Bend (sp³)

X-ray Crystallography for Solid-State Structure Determination of Key Intermediates and Derivatives

While X-ray crystallography is a definitive method for elucidating the three-dimensional atomic arrangement of molecules in the solid state, publicly available crystallographic data for this compound or its key, closely-related intermediates and derivatives are not readily found in the primary literature.

However, the structural analysis of analogous compounds, such as methyl prop-2-ynoate, provides valuable insight into the expected molecular geometry and packing of acetylenic esters. For instance, studies on similar compounds reveal precise measurements of bond lengths and angles, which can serve as a benchmark for understanding the structural characteristics of this compound.

In a study on methyl prop-2-ynoate, the crystal structure was determined to be in the monoclinic space group P21/n. nih.gov The key bond lengths for the core structure were measured, providing a reference for the ester and alkyne functionalities. nih.gov

Table 1: Selected Bond Lengths in Methyl Prop-2-ynoate nih.gov

Bond Bond Length (Å)
C1—C2 (sp2-sp) 1.4466 (15)
C2≡C3 (sp-sp) 1.1780 (16)

These data from a related, simpler ester highlight the typical bond distances for the ester group and the carbon-carbon triple bond. In the case of this compound, the introduction of two methyl groups on the α-carbon would be expected to influence the crystal packing and potentially lead to subtle changes in bond angles due to steric hindrance, although the core bond lengths of the ester and alkyne groups would likely remain similar.

Furthermore, the investigation of protonated species of related esters in superacidic systems has allowed for the characterization of key reactive intermediates. For example, the protonated form of methyl prop-2-ynoate has been isolated and its crystal structure determined, offering a glimpse into the geometry of intermediates in acid-catalyzed reactions. nih.gov These structures are often stabilized by strong hydrogen bonds within the crystal lattice. nih.gov

The detailed structural information obtained from such X-ray diffraction studies is crucial for understanding reaction mechanisms, predicting the stereochemical outcome of reactions, and designing new synthetic methodologies involving these acetylenic esters. While direct crystallographic data for this compound remains elusive in the surveyed literature, the analysis of its analogs provides a solid foundation for predicting its structural properties.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. For Methyl 2,2-dimethylbut-3-ynoate, such calculations could elucidate fundamental properties including:

Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps.

Spectroscopic Properties: Predicting vibrational frequencies (infrared spectra) and NMR chemical shifts to aid in experimental characterization.

Despite the utility of these methods, specific DFT studies detailing these properties for this compound are not available in published research.

Reaction Pathway Modeling and Transition State Analysis

The reactivity of this compound in various chemical transformations could be theoretically modeled to understand reaction mechanisms and predict outcomes. This involves:

Mapping Potential Energy Surfaces: Identifying the lowest energy paths from reactants to products.

Locating Transition States: Calculating the structure and energy of the highest point along the reaction coordinate, which is crucial for determining reaction rates.

Calculating Activation Energies: Providing a quantitative measure of the energy barrier for a reaction to occur.

While this type of analysis is common in computational organic chemistry, specific studies modeling the reaction pathways and analyzing the transition states for reactions involving this compound are not documented in the accessible literature. General research on the oxidation of similar alkenes, such as 2,3-dimethylbut-2-ene, demonstrates the use of automated reaction mechanism generation and machine learning to predict transition state geometries, but does not include this compound. researchgate.net

Conformational Analysis and Stereochemical Predictions

Conformational analysis investigates the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For a relatively small and rigid molecule like this compound, the number of significant conformers is expected to be limited due to the linear nature of the alkyne group.

A systematic computational search could identify the most stable conformers and the energy barriers between them. This information is critical for understanding its behavior in complex chemical environments and for predicting the stereochemical outcome of reactions where new chiral centers are formed. However, dedicated studies on the conformational landscape and stereochemical predictions for this specific ester are not found in the scientific literature.

Predictive Modeling for Reactivity and Selectivity

Predictive models, often employing quantitative structure-activity relationship (QSAR) or machine learning approaches, can forecast the reactivity and selectivity of a compound in various reactions. For this compound, such models could predict:

Site of Attack: Whether a reagent will preferentially react at the alkyne or the ester functional group.

Regioselectivity and Stereoselectivity: The preferred orientation and stereochemical outcome of addition reactions to the carbon-carbon triple bond.

The development of such predictive models requires a substantial dataset of experimental results, which appears to be unavailable for this compound. While automated workflows for generating predictive kinetic models for other molecules exist, their application to this compound has not been reported. researchgate.net

Applications in Complex Molecule and Heterocycle Synthesis

Utilization as a Crucial Synthetic Intermediate

The strategic placement of functional groups in Methyl 2,2-dimethylbut-3-ynoate makes it an important intermediate in multi-step synthetic pathways. The terminal alkyne allows for a variety of transformations, including cycloaddition reactions, while the ester moiety can be readily modified or hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be converted to an acyl chloride, a highly reactive species for further functionalization.

One notable application involves the use of its derivative, 2,2-dimethylbut-3-ynoyl chloride, in intramolecular Diels-Alder reactions. In these reactions, the acyl chloride is used to introduce the dienophile (the alkyne) into a molecule containing a diene. Upon heating, an intramolecular [4+2] cycloaddition occurs, leading to the rapid formation of complex, multi-ring systems from a linear precursor. This strategy is particularly effective for constructing intricate, five-ring-annulated barrelene structures.

Construction of Diverse Heterocyclic Frameworks

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in medicinal chemistry and materials science. This compound serves as a valuable precursor for the synthesis of a variety of heterocyclic systems.

The reactivity of the alkyne group is central to its application in heterocycle synthesis. For instance, it can participate in [3+2] cycloaddition reactions with three-atom components (TACs) such as nitrones, azides, and nitrile oxides to form five-membered heterocyclic rings. These reactions are often highly regioselective and provide a straightforward route to complex heterocyclic structures containing nitrogen and oxygen atoms.

Furthermore, multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials, offer an efficient pathway to diverse heterocyclic scaffolds. While specific examples directly employing this compound in MCRs are emerging, the structural motifs present in the molecule are well-suited for such transformations, suggesting a promising area for future research.

Synthesis of Biologically Relevant Compounds and Pharmacologically Active Molecules (e.g., Cyclophilin Inhibitors related structures)

The synthesis of molecules with potential therapeutic applications is a primary focus of modern organic chemistry. The structural motifs accessible from this compound are found in a number of biologically active compounds.

Cyclophilins are a family of proteins that have been implicated in a range of diseases, including viral infections and cancer. The development of inhibitors of cyclophilins is therefore an active area of pharmaceutical research. While direct synthesis of cyclophilin inhibitors using this compound has not been extensively documented in publicly available literature, the compound's ability to generate complex and sterically hindered structures makes it a potentially valuable tool in the synthesis of novel analogues of known inhibitors. For example, the synthesis of tri-vector inhibitors targeting cyclophilin B has been explored using related building blocks in [3+2] cycloaddition reactions to construct key heterocyclic components. This highlights the potential for this compound to be employed in similar strategies for creating new pharmacologically active molecules.

Development of Novel Methodologies Leveraging the Unique Features of this compound

The distinct reactivity of this compound is driving the development of new synthetic methodologies. Its terminal alkyne is a versatile functional group that can participate in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Beyond the previously mentioned Diels-Alder and [3+2] cycloaddition reactions, the alkyne can undergo Sonogashira coupling, hydration, and hydrogenation reactions, allowing for the introduction of a rigid, linear acetylenic scaffold that can be further elaborated. The gem-dimethyl group provides steric hindrance that can influence the stereochemical outcome of reactions, a feature that can be exploited in asymmetric synthesis.

The development of novel multicomponent reactions that specifically leverage the unique combination of the alkyne and the gem-dimethyl ester functionalities is a promising avenue for future research. Such reactions could provide rapid access to libraries of complex and diverse molecules for screening in drug discovery and materials science.

Compound Name
This compound
2,2-dimethylbut-3-ynoyl chloride
Barrelenes
Cyclophilin
Cyclophilin B
Reaction TypeReactantsProduct Type
Intramolecular Diels-AlderDiene-containing molecule and 2,2-dimethylbut-3-ynoyl chlorideFive-ring-annulated barrelenes
[3+2] CycloadditionThis compound and a three-atom component (e.g., nitrone)Five-membered heterocycle

Future Research Trajectories and Emerging Paradigms

Development of Next-Generation Catalytic Systems

The current synthesis of methyl 2,2-dimethylbut-3-ynoate often involves the esterification of 2,2-dimethylbut-3-ynoic acid. One documented method utilizes diazomethane (B1218177) for this transformation. google.comgoogle.com While effective, the hazardous and explosive nature of diazomethane necessitates the development of safer and more efficient catalytic alternatives.

Future research will likely focus on transition metal-catalyzed reactions and the development of novel catalytic materials. For instance, catalytic systems that have proven effective for similar transformations, such as the palladium-catalyzed synthesis of related alkyne structures, could be adapted. researchgate.net Research into catalytic systems for the synthesis of analogous compounds has highlighted the efficacy of palladium and nickel catalysts. researchgate.netpurdue.edu The development of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or supported metal nanoparticles, could offer significant advantages in terms of reusability, stability, and ease of separation, aligning with the principles of green chemistry. rsc.org

Table 1: Comparison of Current and Potential Future Catalytic Strategies

Aspect Current Method (Diazomethane) Potential Next-Generation Catalytic Systems
Catalyst Type Stoichiometric Reagent Transition Metals (e.g., Pd, Ni, Cu), Heterogeneous Catalysts (e.g., MOFs)
Safety Profile Highly toxic and explosive Generally lower risk, especially with heterogeneous catalysts
Efficiency High yield for specific reaction Potentially high, with optimization of catalyst and reaction conditions
Sustainability Poor, generates hazardous waste Improved, catalyst can often be recycled

| Scalability | Limited due to safety concerns | More amenable to large-scale industrial production |

Optimization of Continuous Flow Processes for Industrial Relevance

The transition from batch to continuous flow manufacturing is a key trend in the chemical industry, offering enhanced safety, efficiency, and scalability. asymchem.com For the synthesis of this compound, continuous flow processes present a significant opportunity for optimization. The use of a continuous flow reactor has been documented for the hydrogenation of a downstream product of this compound, indicating the feasibility of applying this technology within its synthetic pathway. google.com

Optimizing a continuous flow process for the production of this compound would involve several key areas of research. This includes the design of microreactors that can handle the specific reaction kinetics and heat transfer requirements, as well as the integration of in-line analytical techniques for real-time monitoring and control. Continuous flow can also enable the safe use of reactive intermediates by generating and consuming them in situ, which could be a strategy to manage hazardous reagents if alternative catalytic methods are not yet viable. asymchem.com The modular nature of flow chemistry allows for easier scaling from laboratory to industrial production. asymchem.com

Exploration of Sustainable and Bio-Inspired Chemical Transformations

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. The current synthesis of this compound can be improved by exploring more environmentally benign reagents and solvents. A key area of research is the replacement of traditional methylating agents with greener alternatives. For example, dimethyl carbonate (DMC) has been highlighted as a more sustainable methylating agent compared to compounds like methyl iodide and dimethyl sulfate, offering a much better mass index and reduced environmental impact. rsc.orgresearchgate.net

Bio-inspired chemical transformations represent another promising frontier. This could involve the use of enzymes or biomimetic catalysts to perform the esterification or other synthetic steps with high selectivity and under mild conditions. While specific bio-inspired routes to this compound are not yet established, the broader field of biocatalysis is rapidly expanding, offering potential for future applications. The use of bio-based platform chemicals as starting materials could also contribute to a more sustainable life cycle for this compound. dtu.dk

Integration with Artificial Intelligence and Machine Learning for Reaction Discovery and Optimization

For this compound, AI can be applied in several ways:

Reaction Prediction and Pathway Design: AI models can analyze vast databases of chemical reactions to predict novel and efficient synthetic pathways to the target molecule and its precursors. cas.org

Condition Optimization: Machine learning algorithms can be coupled with automated synthesis platforms to rapidly screen a wide range of reaction parameters—such as temperature, solvent, and catalyst choice—to identify the optimal conditions for yield and selectivity. technologynetworks.compreprints.org This data-driven approach can significantly reduce the time and resources spent on trial-and-error experimentation. mdpi.com

Catalyst Discovery: AI can be used to design and identify new catalysts with improved activity and selectivity for the synthesis of this compound, potentially uncovering novel catalyst structures that a human researcher might not consider.

Table 2: Application of AI/ML in the Synthesis of this compound

Application Area Specific Task Potential Impact
Retrosynthetic Analysis Identifying novel synthetic routes from available starting materials. Discovery of more cost-effective and sustainable pathways.
Reaction Optimization Fine-tuning parameters (temperature, pressure, catalyst loading) for maximum yield. Increased process efficiency and reduced waste. pharmafeatures.com
Catalyst Design Predicting the performance of new catalyst structures. Accelerated development of next-generation catalytic systems.

| Process Automation | Controlling and optimizing continuous flow systems in real-time. | Enhanced safety, consistency, and scalability of production. |

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Reactant of Route 2
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